molecular formula C14H10O2 B7976880 Phenol, 2-(2-benzofuranyl)- CAS No. 4986-28-1

Phenol, 2-(2-benzofuranyl)-

Cat. No.: B7976880
CAS No.: 4986-28-1
M. Wt: 210.23 g/mol
InChI Key: SFIYREWIDLYVBB-UHFFFAOYSA-N
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Description

Phenol, 2-(2-benzofuranyl)- is a chemical compound that features a benzofuran moiety attached to a phenol group. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2-(2-benzofuranyl)- typically involves the reaction of 3-methoxy phenol with ethyl 2-(2,4-dimethoxybenzoyl)acetate in the presence of a catalyst such as iron(III) chloride and additives like 2,2’-bipyridine. The reaction is carried out in a solvent like dichloroethane at elevated temperatures (around 70°C) to yield the desired benzofuran derivative .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale organic synthesis techniques, utilizing similar reaction conditions but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Phenol, 2-(2-benzofuranyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phenol, 2-(2-benzofuranyl)- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 2-(2-benzofuranyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s anticancer properties are linked to its ability to induce apoptosis and inhibit cell proliferation .

Comparison with Similar Compounds

    Psoralen: Used in the treatment of skin diseases like psoriasis.

    8-Methoxypsoralen: Another derivative with similar therapeutic applications.

    Angelicin: Known for its biological activities.

Uniqueness: Phenol, 2-(2-benzofuranyl)- stands out due to its unique structural features, which confer a wide range of biological activities.

Properties

IUPAC Name

2-(1-benzofuran-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIYREWIDLYVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70483260
Record name Phenol, 2-(2-benzofuranyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4986-28-1
Record name Phenol, 2-(2-benzofuranyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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